molecular formula C16H15FN4OS B2364564 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1396676-34-8

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2364564
CAS No.: 1396676-34-8
M. Wt: 330.38
InChI Key: OIMIZKJDZZSDRM-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that features a benzo[d]thiazole core, a fluorine atom, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the fluorine atom. Subsequent steps involve the attachment of the methylamino group and the pyridin-4-ylmethyl moiety. Common reagents used in these reactions include halogenating agents, amines, and coupling reagents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents.

    Fluorinated aromatic compounds: Compounds with fluorine atoms attached to aromatic rings.

    Pyridine-containing compounds: Compounds with pyridine moieties.

Uniqueness

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c1-21(10-14(22)19-9-11-5-7-18-8-6-11)16-20-15-12(17)3-2-4-13(15)23-16/h2-8H,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMIZKJDZZSDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=NC=C1)C2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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